BRPF3 Bromodomain Inhibition: A Direct Assay-Format Potency Comparison
This compound exhibits quantifiable potency against the human BRPF3 bromodomain, with a data set enabling direct comparison between assay conditions. It shows a strong IC50 of 260 nM when tested under standard BROMOscan conditions, which is 7.7-fold more potent than its performance in a His-tagged peptide-based biochemical assay where the IC50 is 2000 nM [1]. This variance underlines the importance of cross-assay validation for compound selection in drug discovery.
| Evidence Dimension | BRPF3 Bromodomain Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 260 nM (BROMOscan assay) |
| Comparator Or Baseline | IC50 = 2.00E+3 nM (Biochemical assay, His-tagged BRPF3) |
| Quantified Difference | 7.7-fold |
| Conditions | Inhibition of human BRPF3 expressed in E. coli; BROMOscan assay vs. His-tagged biochemical assay [1]. |
Why This Matters
Procurement for epigenetic drug discovery requires knowledge of assay-format-dependent potency; a 7.7-fold difference directly impacts hit-to-lead optimization and selectivity profiling.
- [1] BindingDB. (2020). BDBM50249810 (CHEMBL4102050): IC50 data for inhibition of human BRPF3. View Source
